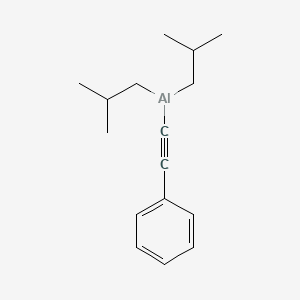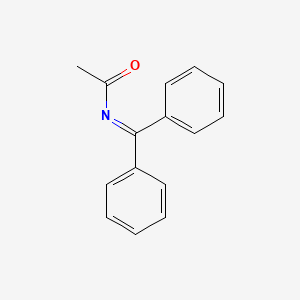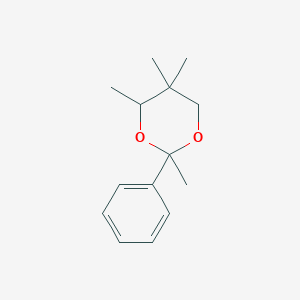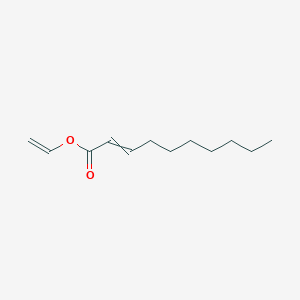
9,10-Dihydrophenanthrene-2,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydrophenanthrene-2,7-dicarboxylic acid: is an organic compound with the molecular formula C16H12O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid typically involves the reaction of 2,7-dibromo-9,10-dihydrophenanthrene with carbon monoxide and an alcohol in the presence of a base and a palladium-phosphine catalyst . This method allows for high yield and selectivity from inexpensive raw materials through simple reaction steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar catalytic processes as those used in laboratory synthesis, scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic nature of the compound allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Halogenated derivatives of 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex polycyclic aromatic compounds.
Biology and Medicine: Research has explored its potential as a scaffold for drug design, particularly in the development of inhibitors for enzymes such as the 3CLpro enzyme, which is relevant in COVID-19 therapy .
Industry: In industrial applications, the compound’s derivatives are used in the synthesis of dyes, pigments, and other materials that require stable aromatic structures.
Mecanismo De Acción
The mechanism by which 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and thereby inhibiting the biological process it catalyzes . The pathways involved can vary but often include key signaling and metabolic pathways relevant to the enzyme’s function.
Comparación Con Compuestos Similares
9,10-Dihydrophenanthrene: A simpler derivative without the carboxylic acid groups.
Phenanthrene-2,7-dicarboxylic acid: Lacks the dihydro modification but contains the same carboxylic acid groups.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Features a different substitution pattern and functional groups.
Uniqueness: 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
25401-08-5 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
9,10-dihydrophenanthrene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-3-5-13-9(7-11)1-2-10-8-12(16(19)20)4-6-14(10)13/h3-8H,1-2H2,(H,17,18)(H,19,20) |
Clave InChI |
WVDLFYMZHGPTIT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


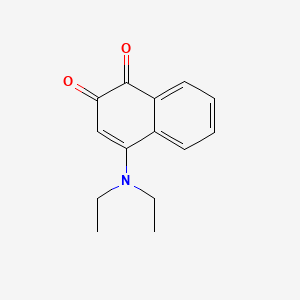

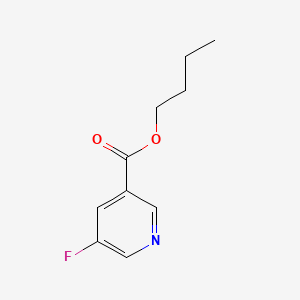
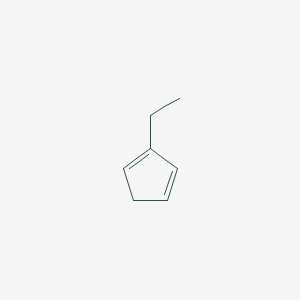
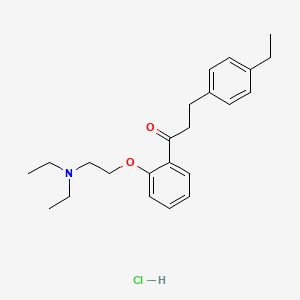
![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
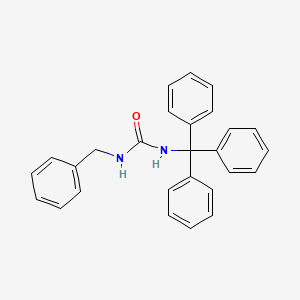
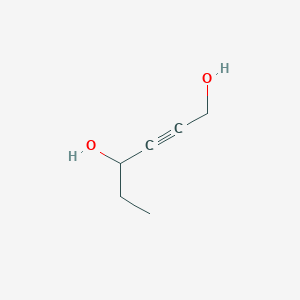

![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
